
2-(2-Chloro-4-fluorophenoxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloro-4-fluorophenoxy)pyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals.
Mechanism of Action
The exact mechanism of action of 2-(2-Chloro-4-fluorophenoxy)pyrimidine is not fully understood. However, it has been suggested that it may act by inhibiting the activity of protein kinases, which play a crucial role in the regulation of various cellular processes, including cell growth, proliferation, and differentiation. By inhibiting protein kinases, this compound may interfere with these processes, leading to its observed biological activities.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anticancer activity. It has also been shown to inhibit the growth of various bacterial and fungal strains, indicating its potential as an antimicrobial agent. In addition, it has been reported to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(2-Chloro-4-fluorophenoxy)pyrimidine is its potential as a versatile tool for studying various cellular processes, including cell signaling and proliferation. Its ability to inhibit protein kinases makes it a valuable compound for investigating the role of these enzymes in different cellular pathways. However, one limitation of using this compound in lab experiments is its potential toxicity, which may affect the viability of cells and organisms. Therefore, careful consideration should be given to the concentration and duration of exposure to this compound.
Future Directions
There are several future directions for the research on 2-(2-Chloro-4-fluorophenoxy)pyrimidine. One potential area of investigation is its potential as a therapeutic agent for various diseases, including cancer and infectious diseases. Further studies are needed to determine its efficacy and safety in preclinical and clinical trials. Another future direction is the development of more potent and selective inhibitors of protein kinases based on the structure of this compound. This may lead to the discovery of novel drugs with improved efficacy and reduced toxicity. Finally, the use of this compound as a tool for investigating the role of protein kinases in various cellular processes may lead to the discovery of new targets for drug development.
In conclusion, this compound is a promising compound with potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. Its synthesis method has been optimized to improve the yield and purity of the product. It exhibits various biological activities, including anticancer, antimicrobial, and anti-inflammatory activities. Its mechanism of action involves the inhibition of protein kinases, which play a crucial role in cellular signaling pathways. However, careful consideration should be given to its potential toxicity when using it in lab experiments. Future research should focus on its potential as a therapeutic agent, the development of more potent and selective inhibitors of protein kinases, and its use as a tool for investigating cellular processes.
Synthesis Methods
The synthesis of 2-(2-Chloro-4-fluorophenoxy)pyrimidine involves the reaction of 2-chloro-4-fluorophenol with cyanamide in the presence of a catalyst, such as sodium hydroxide or potassium hydroxide. The obtained intermediate is then reacted with chloroacetic acid to yield the final product, this compound. This synthesis method has been optimized to improve the yield and purity of the product.
Scientific Research Applications
2-(2-Chloro-4-fluorophenoxy)pyrimidine has been extensively studied for its potential applications in medicinal chemistry and pharmaceuticals. It has been reported to exhibit anticancer, antimicrobial, and anti-inflammatory activities. In addition, it has been investigated as a potential inhibitor of protein kinases, which are involved in various cellular signaling pathways.
properties
IUPAC Name |
2-(2-chloro-4-fluorophenoxy)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFN2O/c11-8-6-7(12)2-3-9(8)15-10-13-4-1-5-14-10/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPQPXZRKURRQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)OC2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

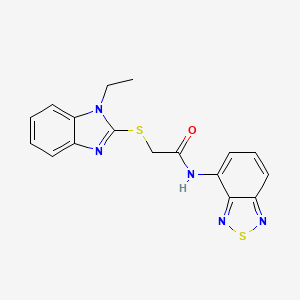
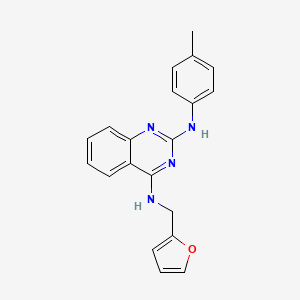
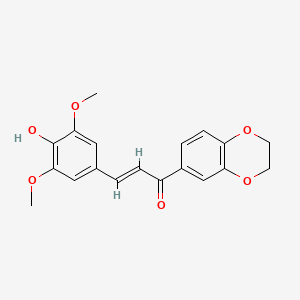
![3-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methylamino]propan-1-ol](/img/structure/B7636512.png)
![3-[(4-Methylsulfanylphenyl)sulfamoyl]benzoic acid](/img/structure/B7636518.png)
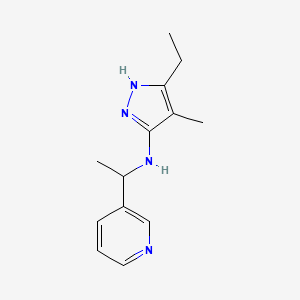
![(2-Anilino-1,3-thiazol-4-yl)methyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B7636530.png)

![2-[4-(tert-butylsulfamoyl)-3,5-dimethylpyrazol-1-yl]-N-cyclohexylacetamide](/img/structure/B7636539.png)
![2-[[1-Ethyl-5-(4-phenylphenyl)imidazol-2-yl]sulfanylmethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7636547.png)
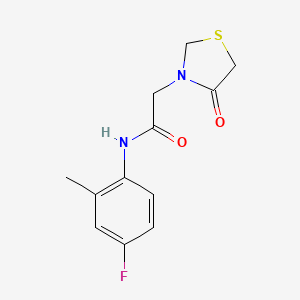
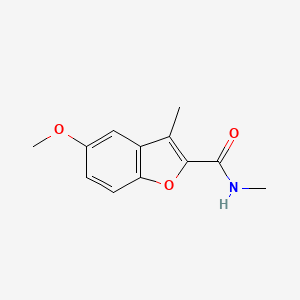
![(6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl 3-(tetrazol-1-yl)benzoate](/img/structure/B7636584.png)
